molecular formula C5H3Cl2N B130718 3,4-Dichloropyridine CAS No. 55934-00-4

3,4-Dichloropyridine

Cat. No. B130718
CAS RN: 55934-00-4
M. Wt: 147.99 g/mol
InChI Key: ZMPYQKNNUHPTLT-UHFFFAOYSA-N
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Description

3,4-Dichloropyridine is a chlorinated pyridine derivative that is of interest in various chemical syntheses due to its reactivity and potential as a building block for more complex molecules. While the provided papers do not directly discuss 3,4-Dichloropyridine, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the behavior and properties of 3,4-Dichloropyridine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with amines, activated alkynes, and alkenes. For example, the synthesis of 2,3-dihydro-4-pyridones is achieved through intramolecular cyclization of ester-tethered enaminones, which can be derived from readily available materials . Similarly, 3,4-diaminopyridine reacts with diketones to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds . These methods could potentially be adapted for the synthesis of 3,4-Dichloropyridine by using appropriate chlorinated starting materials.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a Schiff base derived from 3,4-diaminopyridine revealed intermolecular hydrogen-bonded dimers . The molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which can provide insights into the electronic structure and stability of 3,4-Dichloropyridine .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes or ketones . The reactivity of the chloro substituents in 3,4-Dichloropyridine would likely influence its participation in nucleophilic substitution reactions or as an electrophile in coupling reactions. The halogen atoms on the pyridine ring can also be reactive sites for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. Hydrogen bonding interactions play a significant role in the crystal packing and stability of these compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can be indicative of the chemical reactivity and potential applications of 3,4-Dichloropyridine . Additionally, the presence of chloro substituents would likely affect the compound's dipole moment and overall polarity.

Scientific Research Applications

Selective Functionalization

3,4-Dichloropyridine can undergo selective functionalization at various sites, depending on the choice of reagents. This ability for site-selective attack makes it a versatile compound in organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Regioselective Reactions

The compound plays a crucial role in the development of human medicines, with its derivatives being key components of over 100 marketed drugs. A method using 3,4-pyridyne intermediates offers controlled access to di- and tri-substituted pyridines, highlighting its significance in pharmaceutical synthesis (Goetz & Garg, 2012).

Alkoxycarbonylation

3,4-Dichloropyridine can undergo alkoxycarbonylation, a reaction involving carbon monoxide and a palladium catalyst, to produce various pyridine derivatives. This demonstrates its utility in creating compounds with potential applications in different chemical industries (Bessard & Roduit, 1999).

Synthesis of Polychlorinated Pyridines

It serves as a precursor for synthesizing various polychlorinated pyridines, highlighting its role in the preparation of complex organic compounds (Gudmundsson et al., 1997).

Difunctionalization via Pyridynes

3,4-Dichloropyridine enables the regioselective difunctionalization of pyridines, facilitating the creation of trisubstituted pyridines. This method has been adapted for continuous flow set-up, underlining its potential in scalable chemical processes (Heinz et al., 2021).

Deprotonation Using Lithium Magnesates

Deprotonation reactions involving 3,4-dichloropyridine and lithium magnesates have been studied, further contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Awad et al., 2004).

Synthesis Methods

Various synthetic methods have been explored for 3,4-dichloropyridine, demonstrating its importance as a chemical intermediate in industrial processes (Hong-lie, 2011).

Safety And Hazards

3,4-Dichloropyridine is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .

Future Directions

3,4-Dichloropyridine is a versatile building block in the preparation of 3,4-substituted pyridine compounds . Its future directions could involve further exploration of its potential uses in chemical synthesis and the development of new synthesis methods.

properties

IUPAC Name

3,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371114
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloropyridine

CAS RN

55934-00-4
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
E Marzi, A Bigi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Whereas 2,3‐dichloropyridine and 2,5‐dichloro‐4‐(lithiooxy)pyridine undergo deprotonation exclusively at the 4‐ and 2‐positions, respectively, optional site selectivity can be …
AK Steib, OM Kuzmina, S Fernandez… - … A European Journal, 2015 - Wiley Online Library
Chromium(II) chloride catalyzes the chemoselective cross‐coupling reaction of dichloropyridines with a range of functionalized (hetero)aromatic Grignard reagents at room temperature. …
HJ Den Hertog, JCM Schogt… - Recueil des Travaux …, 1950 - Wiley Online Library
The chloropyridines Page 1 69 (1950) RECUEIL 673 __ - -- - . THE CHLOROPYRIDINES 1) BY ii47.822.5 H. J. DEN HERTOG, J. C. M. SCHOG,T, J. DE BRUYN …
Number of citations: 51 onlinelibrary.wiley.com
KS Gudmundsson, JM Hinkley, MS Brieger… - Synthetic …, 1997 - Taylor & Francis
An efficient large scale synthesis of 2-amino-4-chloropyridine (3) has been achieved through a modification of existing literature procedures. Compound 3 was used to prepare the …
Number of citations: 16 www.tandfonline.com
HJ Den Hertog, J Maas, CR Kolder… - Recueil des Travaux …, 1955 - Wiley Online Library
The action of phosphorus oxychloride and sulphuryl chloride on 4‐chloro‐ and 4‐hydroxypyridine‐N‐oxide and on their 3‐chloro‐derivatives has been investigated. Under the …
Number of citations: 15 onlinelibrary.wiley.com
A Mohajeri, M Alipour - Structural Chemistry, 2010 - Springer
Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of …
Number of citations: 7 link.springer.com
GM Schroeder, Y An, ZW Cai, XT Chen… - Journal of medicinal …, 2009 - ACS Publications
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. …
Number of citations: 325 pubs.acs.org
IAM Saraireh, M Altarawneh, MH Almatarneh - … and Theoretical Chemistry, 2018 - Elsevier
Thermochemical and geometrical parameters of all chlorinated compounds of pyridine were calculated with the CBS-QB3 composite method. Standard entropies, standard Gibbs free …
Number of citations: 1 www.sciencedirect.com
E Maerten, M Sauthier, A Mortreux, Y Castanet - Tetrahedron, 2007 - Elsevier
Carbonylative cross-coupling of different pyridyl halides with various boronic acids was studied using catalytic systems constituted of N-heterocyclic carbene type ligands and palladium. …
Number of citations: 61 www.sciencedirect.com
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com

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